2-(4-Metil-1,3-tiazol-2-il)acetohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

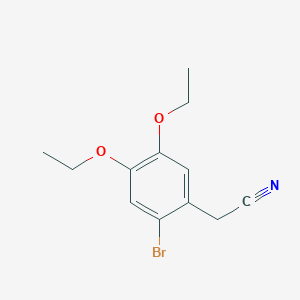

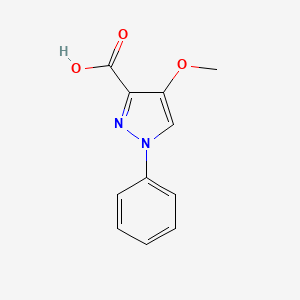

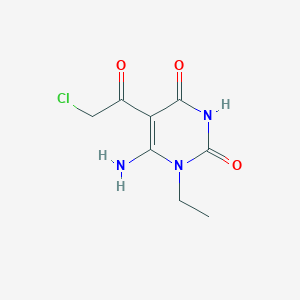

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha encontrado que los derivados de tiazol, incluyendo “2-(4-Metil-1,3-tiazol-2-il)acetohidrazida”, exhiben propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.

Actividad analgésica y antiinflamatoria

Se ha encontrado que los compuestos relacionados con el anillo de tiazol actúan como agentes analgésicos (alivian el dolor) y antiinflamatorios . Esto sugiere que “this compound” podría utilizarse potencialmente en el tratamiento de afecciones que implican dolor e inflamación.

Actividad antimicrobiana

Los derivados de tiazol han demostrado propiedades antimicrobianas . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos.

Actividad antifúngica

También se ha encontrado que los compuestos de tiazol exhiben propiedades antifúngicas . Esto indica que “this compound” podría utilizarse potencialmente en el tratamiento de infecciones por hongos.

Actividad antiviral

Se ha encontrado que los derivados de tiazol exhiben propiedades antivirales . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos antivirales.

Actividad antitumoral o citotóxica

Se ha encontrado que los compuestos de tiazol exhiben propiedades antitumorales o citotóxicas . Esto indica que “this compound” podría utilizarse potencialmente en el tratamiento del cáncer.

Actividad neuroprotectora

Se ha encontrado que los derivados de tiazol exhiben propiedades neuroprotectoras . Esto sugiere que “this compound” podría utilizarse potencialmente en el tratamiento de enfermedades neurodegenerativas.

Actividad diurética

Se ha encontrado que los compuestos de tiazol exhiben propiedades diuréticas . Esto indica que “this compound” podría utilizarse potencialmente en el tratamiento de afecciones que se benefician del aumento de la producción de orina.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Thiazole derivatives like voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, including analgesic and anti-inflammatory activities .

Result of Action

Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This interaction highlights its potential as a biochemical tool for studying DNA-related processes and cell cycle regulation.

Cellular Effects

The effects of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with topoisomerase II results in DNA damage, which can trigger cell cycle arrest and apoptosis . This compound’s ability to induce such cellular responses makes it a valuable tool for studying cell cycle dynamics and apoptosis mechanisms.

Molecular Mechanism

At the molecular level, 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide exerts its effects through specific binding interactions with biomolecules. Its interaction with topoisomerase II leads to the formation of DNA double-strand breaks, which subsequently cause cell cycle arrest at the G2 phase and ultimately result in cell death . This mechanism of action underscores its potential as a therapeutic agent for targeting rapidly dividing cells, such as cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells

Dosage Effects in Animal Models

The effects of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively induce desired biochemical responses. At higher doses, it can cause toxic or adverse effects, such as severe DNA damage and cell death . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. For instance, its interaction with topoisomerase II affects DNA metabolism and repair processes

Transport and Distribution

The transport and distribution of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide within cells and tissues are critical for its activity and function. It is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the transport mechanisms of this compound can provide insights into its cellular uptake and distribution patterns.

Subcellular Localization

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Studying its subcellular localization can reveal its precise role in cellular processes and its potential as a targeted therapeutic agent.

Propiedades

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(10)9-7/h3H,2,7H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOSURXTIRTROR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407173 |

Source

|

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448229-66-1 |

Source

|

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

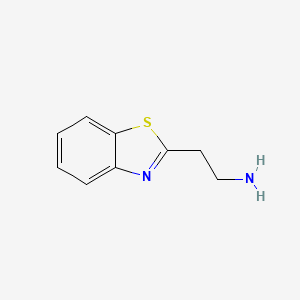

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)